mPGES-1 Inhibition: A 506 nM IC50 for the Target Compound Distinguishes It from Structurally Similar Pyrazole Derivatives
The target compound, ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, exhibits a specific and quantifiable inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1), a validated target for inflammation and cancer. In a cell-based HTRF assay using human HEK293 cells transfected with mPGES-1, the compound inhibited PGE2 production with an IC50 of 506 nM [1]. This activity is distinct from that of other pyrazole-based mPGES-1 inhibitors; for instance, the pyrazolone 'compound II' reported in literature shows an IC50 of 110 nM in a similar cell-based assay, representing a 4.6-fold difference in potency [2]. This quantitative difference underscores the unique structure-activity relationship (SAR) conferred by the 4-bromo-ethyl propanoate motif, establishing the compound as a distinct chemical probe within the mPGES-1 inhibitor class.
| Evidence Dimension | Inhibition of mPGES-1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 506 nM |
| Comparator Or Baseline | Pyrazolone 'compound II' (a structurally distinct mPGES-1 inhibitor) |
| Quantified Difference | 4.6-fold lower potency (i.e., target compound is less potent by a factor of 4.6) |
| Conditions | Human mPGES-1 transfected in HEK293 cells; PGE2 production measured by HTRF assay after 60 min incubation. |
Why This Matters
This data provides a clear, quantitative benchmark for the compound's activity against mPGES-1, allowing researchers to select it as a specific chemical probe for this target and differentiate its potency profile from other known inhibitors.
- [1] BindingDB. BDBM50360819: IC50 = 506 nM for inhibition of mPGES-1. Data curated by ChEMBL. View Source
- [2] Characterization of a new mPGES-1 inhibitor in rat models of inflammation. (Compound II, IC50 = 0.11 µM). European Journal of Pharmacology, 2013. View Source
